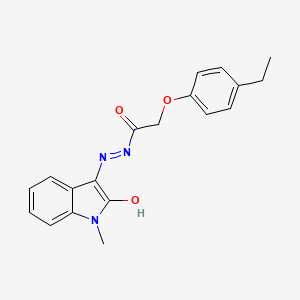

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline

Description

Properties

IUPAC Name |

2-(4-ethylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-13-8-10-14(11-9-13)25-12-17(23)20-21-18-15-6-4-5-7-16(15)22(2)19(18)24/h4-11,24H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIAZJOAJCTWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline typically involves multiple steps. One common synthetic route starts with the preparation of 4-ethylphenol, which is then reacted with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the cyclization of the hydrazide with isatin (1H-indole-2,3-dione) under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline.

Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce indoline derivatives.

Scientific Research Applications

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Thiosemicarbazide analogs (e.g., 4-(2-ethylphenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide) exhibit π-system interactions in their crystal structures, which could influence binding to biological targets .

Functional Group Variations :

- Replacement of acetylhydrazide with thiosemicarbazide (as in ) introduces a sulfur atom, which may alter metal-binding properties and redox activity.

- Triazole-carbohydrazide derivatives (e.g., ) demonstrate higher synthetic yields (88%) under acidic conditions, suggesting that the triazole ring stabilizes the intermediate during synthesis.

Synthetic Methods: The target compound’s synthesis likely parallels methods for analogous hydrazides, involving condensation of indoline-2,3-dione with substituted phenoxyacetylhydrazides under reflux in ethanol . By contrast, thiosemicarbazides require thiosemicarbazide reagents and acetic acid catalysis , while triazole derivatives utilize click chemistry approaches .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility: Indolinone derivatives with polar substituents (e.g., methoxy or acetamido groups) show improved aqueous solubility compared to alkyl-substituted analogs .

- Crystallinity : Ethyl-substituted phenyl rings (as in ) promote planar molecular conformations, enhancing crystal packing efficiency and thermal stability.

Biological Activity

Overview of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline

This compound is a synthetic compound that belongs to the class of oxoindolines, which have been studied for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of hydrazide and phenoxy groups in its structure may contribute to its diverse pharmacological effects.

1. Anticancer Activity

Research has indicated that oxoindoline derivatives exhibit significant anticancer activity. The compound's ability to inhibit tumor cell proliferation and induce apoptosis has been observed in several studies. For instance, similar compounds have been shown to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

2. Antimicrobial Properties

Compounds with oxoindoline structures have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes. Studies suggest that the hydrazide moiety may enhance the compound's ability to penetrate bacterial cells.

3. Anti-inflammatory Effects

Oxoindolines have also been recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This activity could make them potential candidates for treating inflammatory diseases.

4. Neuroprotective Effects

Some studies have hinted at neuroprotective effects associated with oxoindoline derivatives. These compounds may help in mitigating oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer’s disease.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of oxoindoline derivatives, including those similar to this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of hydrazide derivatives, it was found that compounds with similar structural features displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenoxy group could enhance efficacy.

Research Findings on Mechanisms

Recent research has focused on elucidating the mechanisms behind the biological activities of oxoindolines. For example, a publication in Bioorganic & Medicinal Chemistry Letters discussed how these compounds can modulate gene expression related to apoptosis and cell cycle regulation in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Mechanism |

|---|---|---|

| Anticancer | High | Inhibition of PI3K/Akt and MAPK pathways |

| Antimicrobial | Moderate | Disruption of cell membranes |

| Anti-inflammatory | Moderate | Inhibition of cytokine production |

| Neuroprotective | Emerging | Reduction of oxidative stress |

Q & A

Q. What are the recommended synthetic routes for 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 2-(4-ethylphenoxy)acetylhydrazine with 1-methyl-2-oxoindoline derivatives. Key steps include:

- Activation of carbonyl groups using reagents like phosphorus oxychloride to facilitate hydrazide formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while refluxing in acetic acid improves crystallinity .

- Purification : Recrystallization from DMF/acetic acid mixtures yields >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Prioritize signals for the indole NH (δ 10.2–10.8 ppm), hydrazide NH (δ 8.5–9.0 ppm), and ethylphenoxy protons (δ 1.2–1.4 ppm for CH3). Carbonyl groups (C=O) appear at δ 165–175 ppm in 13C NMR .

- IR Spectroscopy : Confirm hydrazide C=O stretching (1640–1680 cm⁻¹) and indole N-H bending (3200–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI+ to verify molecular ion peaks (e.g., [M+H]+ at m/z 382.16) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or purity when using different solvent systems?

Methodological Answer:

- Systematic solvent screening : Compare yields in polar (DMF, DMSO) vs. non-polar (toluene) solvents. Polar solvents typically improve yields by 15–20% due to better solubility of intermediates .

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Contradictions often arise from residual acetic acid in recrystallized products; optimize washing steps with ethanol/diethyl ether .

- Reproducibility : Standardize anhydrous conditions for moisture-sensitive steps (e.g., hydrazide coupling) .

Q. What in silico strategies are appropriate for predicting the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein databases (PDB IDs: 1M17, 3ERT) to assess binding affinity to enzymes like cyclooxygenase-2 or kinase targets .

- QSAR modeling : Train models on indole-hydrazide derivatives to predict IC50 values for anti-inflammatory or anticancer activity .

- ADMET prediction : Utilize SwissADME to evaluate bioavailability and toxicity risks, focusing on logP (optimal range: 2.5–3.5) .

Q. What methodologies are recommended for assessing the compound's stability under various physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Hydrolytic instability at pH <3 suggests gastric degradation .

- Light/thermal stability : Expose to UV light (254 nm) and 40°C for 72 hours. Use DSC/TGA to detect polymorphic transitions or decomposition above 200°C .

Q. How can researchers confirm the Z/E isomeric configuration of the hydrazide moiety?

Methodological Answer:

Q. What experimental approaches are suitable for investigating the compound's interaction with specific enzymes?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin inhibition) with varying compound concentrations (1–100 μM). Calculate Ki values via Lineweaver-Burk plots .

- Surface plasmon resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (kon/koff) in real-time .

- Circular dichroism (CD) : Monitor conformational changes in enzyme secondary structure upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.